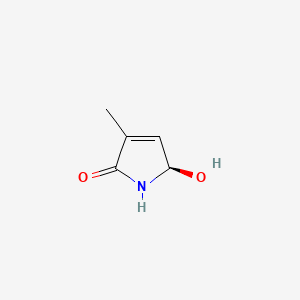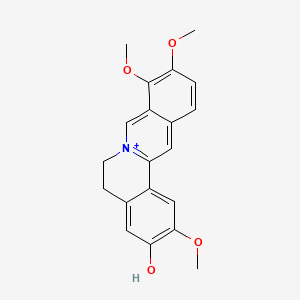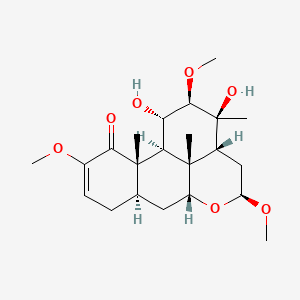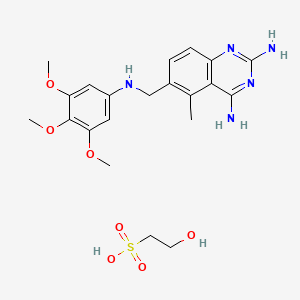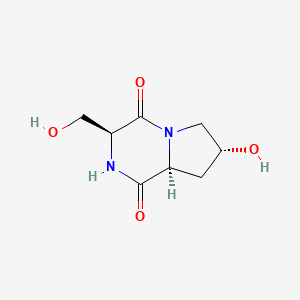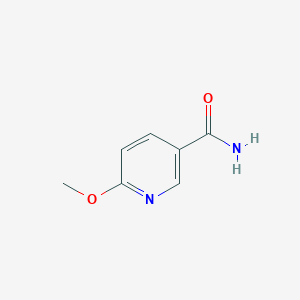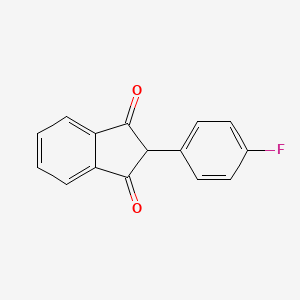
氟吲哚酮
描述
Fluindione is a synthetic compound classified as a vitamin K antagonist. It is primarily used as an anticoagulant to prevent and treat blood clots in conditions such as venous thrombosis, pulmonary embolism, and atrial fibrillation . The chemical formula of fluindione is C15H9FO2, and it has a molecular weight of 240.233 g/mol .
科学研究应用
氟吲地酮在科学研究中有多种应用:
化学: 用作维生素 K 拮抗剂和抗凝剂研究的模型化合物。
生物学: 研究其对血液凝固途径的影响以及与其他生物分子的相互作用。
医学: 研究其在预防和治疗血栓栓塞性疾病中的治疗潜力。
工业: 用于开发抗凝药物和相关药物制剂
作用机制
氟吲地酮通过抑制维生素 K 环氧化还原酶发挥抗凝作用。这种抑制阻止了维生素 K 的循环,维生素 K 对 II、VII、IX 和 X 凝血因子的合成至关重要。 因此,这些凝血因子的生成减少,导致血液凝固降低 .
类似化合物:
华法林: 另一种维生素 K 拮抗剂,具有类似的作用机制,但化学结构不同。
苯二氢茚满二酮: 一种具有类似抗凝特性的化合物,但化学组成不同。
氟吲地酮的独特之处: 氟吲地酮因其独特的化学结构而独一无二,其中包括一个氟苯基和一个二氢茚满二酮部分。 这种结构使其具有独特的药代动力学和药效学特性,使其成为其他抗凝剂的宝贵替代品 .
生化分析
Biochemical Properties
Fluindione plays a significant role in biochemical reactions. It inhibits platelet and fibrin deposition and prevents β-thromboglobulin release and thrombin-antithrombin complex formation . The compound interacts with various enzymes and proteins, affecting their function and the overall biochemical reactions in the body .
Cellular Effects
Fluindione has a profound impact on various types of cells and cellular processes. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism . For instance, it has been associated with the treatment of blood coagulation disorders .
Molecular Mechanism
The molecular mechanism of Fluindione involves its interaction with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
The effects of Fluindione change over time in laboratory settings. Information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies is currently limited .
Dosage Effects in Animal Models
The effects of Fluindione vary with different dosages in animal models
Metabolic Pathways
Fluindione is involved in various metabolic pathways . It interacts with enzymes or cofactors, potentially affecting metabolic flux or metabolite levels . Detailed information about these metabolic pathways is currently limited .
Transport and Distribution
The transport and distribution of Fluindione within cells and tissues involve interactions with transporters or binding proteins
准备方法
合成路线和反应条件: 氟吲地酮可以通过多步合成过程制备,该过程涉及 4-氟苯甲醛与邻苯二甲酸酐反应生成 4-氟苄叉邻苯二甲酰亚胺。 然后将该中间体环化生成氟吲地酮 .
工业生产方法: 氟吲地酮的工业生产采用类似的合成路线,但规模更大。 该过程针对产量和纯度进行优化,通常涉及高性能液相色谱 (HPLC) 纯化 .
反应类型:
氧化: 氟吲地酮可以发生氧化反应,特别是在二氢茚满二酮部分。
还原: 还原反应可以在氟吲地酮的羰基上发生。
常用试剂和条件:
氧化: 常用的氧化剂包括高锰酸钾和过氧化氢。
还原: 常用的还原剂包括硼氢化钠和氢化铝锂。
主要产物:
氧化: 氟吲地酮的氧化衍生物。
还原: 羰基发生改变的氟吲地酮的还原形式。
取代: 氟苯基环上具有不同官能团的氟吲地酮衍生物.
相似化合物的比较
Warfarin: Another vitamin K antagonist with a similar mechanism of action but different chemical structure.
Phenindione: A compound with similar anticoagulant properties but differing in its chemical composition.
Acenocoumarol: Another anticoagulant with a similar mechanism but different pharmacokinetic properties
Uniqueness of Fluindione: Fluindione is unique due to its specific chemical structure, which includes a fluorophenyl group and an indandione moiety. This structure contributes to its distinct pharmacokinetic and pharmacodynamic properties, making it a valuable alternative to other anticoagulants .
属性
IUPAC Name |
2-(4-fluorophenyl)indene-1,3-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H9FO2/c16-10-7-5-9(6-8-10)13-14(17)11-3-1-2-4-12(11)15(13)18/h1-8,13H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NASXCEITKQITLD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)C(C2=O)C3=CC=C(C=C3)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H9FO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID1046211 | |
| Record name | Fluindione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID1046211 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
240.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
957-56-2 | |
| Record name | Fluindione | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=957-56-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Fluindione [INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000957562 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Fluindione | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB13136 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Fluindione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID1046211 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Fluindione | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.012.258 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | FLUINDIONE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/EQ35YMS20Q | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


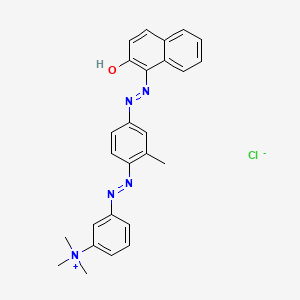
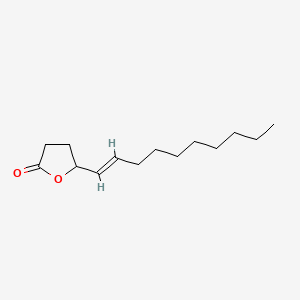
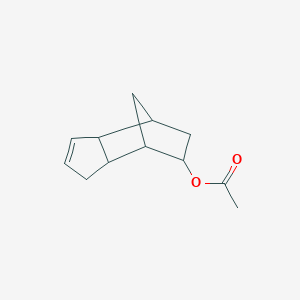
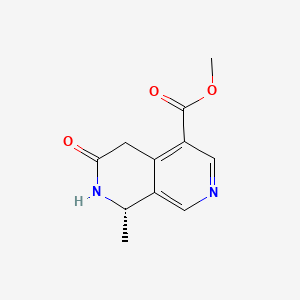
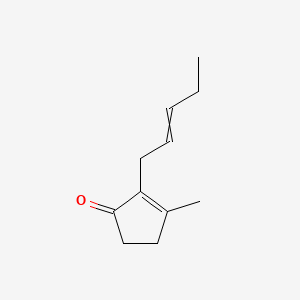
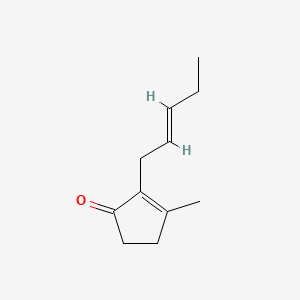
![N-[(E)-11-[(24Z)-14,16-Dihydroxy-10-methoxy-11,21-dimethyl-12,18-dioxo-3,7,19,27-tetraoxa-29,30,31-triazatetracyclo[24.2.1.12,5.16,9]hentriaconta-1(28),2(31),4,6(30),8,24,26(29)-heptaen-20-yl]-4,10-dimethoxy-5,9-dimethyl-6-oxoundec-1-enyl]-N-methylformamide](/img/structure/B1672803.png)
![N-[(E)-11-[(13E,24Z)-16,22-Dihydroxy-10-methoxy-11,21-dimethyl-12,18-dioxo-3,7,19,27-tetraoxa-29,30,31-triazatetracyclo[24.2.1.12,5.16,9]hentriaconta-1(28),2(31),4,6(30),8,13,24,26(29)-octaen-20-yl]-4,10-dimethoxy-5,9-dimethyl-6-oxoundec-1-enyl]-N-methylformamide](/img/structure/B1672804.png)
